Fenoterol Impurity A, also known as Fenoterol Degradation Impurity A, is a chemical compound that emerges as an impurity during the degradation of Fenoterol, a β2 adrenoreceptor agonist primarily used as a bronchodilator for treating asthma and other respiratory conditions. Understanding this impurity is crucial for pharmaceutical quality control and stability studies of Fenoterol formulations. The compound is identified by the chemical registry number 161040-25-1 and has significant implications in the analytical chemistry field, particularly in method development for impurity detection and quantification.
Fenoterol Impurity A originates from the degradation processes of Fenoterol itself. The degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis, which are common in pharmaceutical compounds exposed to environmental factors or during storage.
The synthesis of Fenoterol Impurity A typically involves the degradation of Fenoterol under controlled conditions. Although specific synthetic routes are not extensively documented, degradation processes generally include:
These methods help in understanding how impurities form and can be quantified during pharmaceutical manufacturing .
In laboratory settings, researchers often simulate stress conditions (such as elevated temperature or humidity) to induce the formation of Fenoterol Impurity A. This approach aids in studying the stability and degradation pathways of Fenoterol.
Fenoterol Impurity A can undergo several chemical reactions:
These reactions are critical for understanding how Fenoterol Impurity A behaves under various conditions and its implications for drug formulation stability.
Common reagents used in these reactions include acidic or basic solutions for hydrolysis, oxidizing agents for oxidation, and light sources for photolysis. The major products formed depend on the specific reaction conditions but generally include various degradation products that can be analyzed to assess the stability of Fenoterol formulations.
Fenoterol Impurity A primarily targets β2-adrenergic receptors. As an agonist, it binds to these receptors and triggers intracellular signaling pathways.
Upon binding to β2-adrenergic receptors, a cascade of biochemical reactions occurs:
This mechanism leads to bronchodilation, which is essential for alleviating symptoms in respiratory conditions .
Fenoterol Impurity A has several scientific applications:
Fenoterol Impurity A, designated in the European Pharmacopoeia (EP) as a specified impurity of Fenoterol, is systematically named as rel-5-[(1S)-1-Hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol [3] [5]. Its chemical structure retains the core phenylethanolamine scaffold of Fenoterol but exhibits distinct stereochemical properties. The compound exists as a racemic mixture at specified chiral centers, differentiating it from the active pharmaceutical ingredient (API).
Core Chemical Attributes:
Structurally, the molecule comprises a 3,5-dihydroxyphenyl ring linked via an ethanolamine bridge to a 4-hydroxyphenylisopropyl group. This configuration aligns closely with Fenoterol’s structure but lacks the specific stereochemical purity required for β₂-receptor binding [4]. The impurity may arise during synthesis (incomplete purification) or storage (degradation via hydrolysis/oxidation) [10].
Table 1: Nomenclature and Identifiers of Fenoterol Impurity A
Property | Value |
---|---|
Systematic Name | rel-5-[(1S)-1-Hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol |
Synonyms | Fenoterol EP Impurity A; (R,S)-(±)-5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol |
CAS (Free Base) | 107878-38-6 |
CAS (Hydrobromide) | 38964-10-2 |
Molecular Formula (Salt) | C₁₇H₂₂BrNO₄ |
Pharmacopeial standards (EP, USP) classify Fenoterol Impurity A as a "qualified impurity" with established acceptance thresholds in the API and finished formulations. Regulatory bodies—including the FDA, EMA, and ICH—mandate strict limits for such impurities under guidelines ICH Q3A(R2) and Q3B(R2). These stipulate:
For β₂-agonists like Fenoterol, impurities are scrutinized due to their potential impact on receptor binding dynamics. Even structurally analogous compounds may exhibit antagonistic properties or altered efficacy profiles at adrenergic receptors [4] [8]. Consequently, pharmacopeial monographs enforce rigorous chromatographic methods (e.g., HPLC with relative retention time/RRT specifications) for impurity detection and quantitation.
Stability Considerations:Fenoterol Impurity A formation accelerates under suboptimal storage conditions:
Table 2: Pharmacopeial Compliance Requirements for Fenoterol Impurity A
Parameter | Requirement | Pharmacopeial Reference |
---|---|---|
Reporting Threshold | 0.05% | ICH Q3A(R2) |
Identification Threshold | 0.10% | EP 10.0 |
Qualification Threshold | 0.15% | USP <1086> |
Storage Conditions | 2–8°C (under inert atmosphere) | EP/JP |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4